Nitrocyclopentane
Overview
Description
Nitrocyclopentane is an organic compound with the molecular formula C5H9NO2 It is a nitro derivative of cyclopentane, characterized by the presence of a nitro group (-NO2) attached to the cyclopentane ring
Mechanism of Action
Target of Action
Nitrocyclopentane is a secondary nitroalkane The primary targets of this compound are not well-documented in the literature
Mode of Action
A theoretical study suggests that the strength of the c–no2 bond and ring strain in this compound can be influenced by the formation of intermolecular h-bonding interaction . The C–NO2 bond length decreases with strengthening of the trigger bond, while the ring perimeter increases accompanied by weakening of ring strain upon the complex formation .
Biochemical Pathways
It’s worth noting that metabolomics can provide insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways
Pharmacokinetics
It’s important to note that a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified
Result of Action
A theoretical study suggests that the analysis of electron density shifts shows that the c–c bond in the ring loses density while the c–no2 bond gains density, leading to the weakened ring strain and strengthened c–no2 bond . This could potentially reduce the explosive sensitivity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrocyclopentane can be synthesized through the nitration of cyclopentane. This process typically involves the reaction of cyclopentane with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually require controlled temperatures to avoid over-nitration and ensure the selective formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common to achieve efficient nitration. The reaction mixture is then subjected to separation and purification processes to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Nitrocyclopentane undergoes various chemical reactions, including:
Reduction: this compound can be reduced to cyclopentylamine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The nitro group in this compound can be oxidized to form nitrocyclopentanone using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: this compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups. For example, reaction with sodium methoxide (NaOCH3) can yield methoxycyclopentane.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Substitution: Sodium methoxide (NaOCH3), methanol (CH3OH) as solvent.
Major Products Formed:
Reduction: Cyclopentylamine.
Oxidation: Nitrocyclopentanone.
Substitution: Methoxycyclopentane.
Scientific Research Applications
Nitrocyclopentane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of cyclopentylamine and other derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Nitrocyclopropane: Smaller ring size, higher ring strain, and different reactivity.
Nitrocyclobutane: Intermediate ring size, moderate ring strain, and reactivity.
Nitrocyclohexane: Larger ring size, lower ring strain, and different reactivity.
Uniqueness of Nitrocyclopentane: this compound is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. This makes it an interesting compound for studying the effects of ring size on chemical reactivity and properties.
Properties
IUPAC Name |
nitrocyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZWOGCKKDSJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180295 | |
Record name | Cyclopentane, nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2562-38-1 | |
Record name | Nitrocyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2562-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitrocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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